7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that features a unique triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of the benzo[d][1,3]dioxole and m-tolyl groups contributes to its distinctive chemical properties and biological activities.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-11-4-3-5-14(8-11)20-24-21-23-12(2)17(19(22)27)18(26(21)25-20)13-6-7-15-16(9-13)29-10-28-15/h3-9,18H,10H2,1-2H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSQFZUCRQFSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a hydrazine moiety can react with a diketone to form the triazolopyrimidine ring.
Introduction of the Benzo[d][1,3]dioxole Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where a benzo[d][1,3]dioxole boronic acid or halide is coupled with the triazolopyrimidine core.
Addition of the m-Tolyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction, where the m-tolyl group is introduced to the core structure.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid or ester intermediate to the carboxamide using reagents like ammonia or amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to a dihydro or tetrahydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidine derivatives in various chemical reactions.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest.
Medicine
In medicine, 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of more complex molecules with specific desired properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The benzo[d][1,3]dioxole and m-tolyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Similar structure but with a phenyl group instead of an m-tolyl group.
7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
The unique combination of the benzo[d][1,3]dioxole, m-tolyl, and triazolopyrimidine moieties in 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its anticancer, antioxidant, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety which is often associated with various biological activities including anticancer and antioxidant properties.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential . For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives of benzodioxole exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to the one showed IC50 values lower than those of standard treatments like doxorubicin in HepG2 and HCT116 cell lines .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and cell cycle arrest at the G2-M phase. Flow cytometry analysis indicated a significant decrease in G1 phase cells after treatment with derivatives similar to our compound .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays:
- DPPH Assay : The synthesized compounds exhibited notable antioxidant activity with IC50 values comparable to Trolox, a well-known antioxidant. The results indicated that these compounds could effectively scavenge free radicals, thereby reducing oxidative stress .
Antimicrobial Activity
The antimicrobial activity of benzodioxole derivatives has also been documented:
- Broad Spectrum Activity : Compounds containing the benzodioxole moiety have shown effectiveness against a range of microbial pathogens. This includes both gram-positive and gram-negative bacteria as well as fungi .
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar compounds:
- Study on Hepatocellular Carcinoma : A study demonstrated that certain benzodioxole derivatives significantly inhibited α-fetoprotein secretion in Hep3B cells, indicating their potential as therapeutic agents for liver cancer .
- Cell Cycle Analysis : Another investigation into the cell cycle dynamics revealed that treatment with these compounds led to a marked increase in G2-M phase arrest compared to untreated controls .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-component condensation reaction. For example, aldehydes (e.g., m-tolualdehyde) react with 3-amino-1,2,4-triazole derivatives and ketones (e.g., acetoacetamide) in polar aprotic solvents like DMF under heating (120°C, 10–12 hours). Triethylamine is often used as a catalyst. Post-reaction, the crude product is recrystallized from ethanol/DMF mixtures or purified via column chromatography (silica gel, ethyl acetate/hexane gradients) . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yields (e.g., 50–80% yields reported for analogous triazolo[1,5-a]pyrimidines) .
Q. How is structural confirmation performed for this compound?
Characterization relies on a combination of techniques:
- NMR : H and C NMR in DMSO- identify aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxamide signals (δ 165–170 ppm) .
- IR : Peaks at ~1680 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm carboxamide functionality .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of the triazolo[1,5-a]pyrimidine core?
Regioselectivity is influenced by reaction conditions. For instance, ionic liquid or acidic environments favor the formation of dihydro derivatives (e.g., 4,7-dihydro vs. fully aromatic analogs). Substituents on the aldehyde (e.g., electron-withdrawing groups) also direct cyclization patterns. Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .
Q. What computational methods are suitable for predicting the bioactivity of this compound?
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., bacterial enzymes or kinases). Docking studies on similar triazolo[1,5-a]pyrimidines show interactions with ATP-binding pockets via hydrogen bonding and π-π stacking .
- Pharmacokinetic Modeling : SwissADME predicts ADME properties, highlighting potential solubility issues (LogP ~3.5) and CYP450 metabolism pathways .
Q. How can AI/ML optimize the synthesis or bioactivity prediction of this compound?
- Process Optimization : COMSOL Multiphysics coupled with AI algorithms simulates reaction kinetics, identifying optimal temperature and solvent ratios to maximize yield .
- Bioactivity Prediction : Graph neural networks (GNNs) trained on ChEMBL data predict antibacterial or kinase-inhibitory activity by analyzing structural fingerprints (e.g., triazole-pyrimidine scaffolds) .
Q. How are spectral data contradictions resolved during characterization?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., benzo[d][1,3]dioxol-5-yl protons) .
- HPLC-PDA-MS : Detects and quantifies impurities (e.g., unreacted aldehydes) that may skew H NMR integration .
Methodological Challenges and Solutions
Q. What strategies improve the solubility of this compound for in vitro assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
Q. How can reaction intermediates be trapped or characterized?
- Low-Temperature Quenching : Rapid cooling (-78°C) stabilizes intermediates like enaminones or Schiff bases.
- In Situ IR Monitoring : Tracks carbonyl or nitrile group transformations during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
